N-Cyanonorbuprenorphine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Cyanonorbuprenorphine is a synthetic derivative of norbuprenorphine, which itself is a metabolite of buprenorphine. Buprenorphine is a well-known opioid used for pain management and opioid addiction treatment. This compound is primarily used as an intermediate in the synthesis of other norbuprenorphine derivatives and as an impurity marker in buprenorphine formulations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyanonorbuprenorphine typically involves the N-dealkylation of buprenorphine followed by the introduction of a cyano group. The reaction conditions often require the use of strong bases and cyanating agents. For instance, one common method involves the use of sodium hydride and cyanogen bromide in an aprotic solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the removal of impurities .

Analyse Des Réactions Chimiques

Types of Reactions

N-Cyanonorbuprenorphine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Cyanogen bromide in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various norbuprenorphine derivatives, which can be further utilized in pharmaceutical applications .

Applications De Recherche Scientifique

N-Cyanonorbuprenorphine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other norbuprenorphine derivatives.

Biology: Studied for its interactions with opioid receptors.

Medicine: Used as an impurity marker in buprenorphine formulations to ensure drug purity.

Industry: Employed in the quality control processes of pharmaceutical manufacturing

Mécanisme D'action

N-Cyanonorbuprenorphine exerts its effects primarily through its interaction with opioid receptors. It acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This dual action results in analgesic effects with a lower risk of respiratory depression compared to full agonists .

Comparaison Avec Des Composés Similaires

Similar Compounds

Norbuprenorphine: A major metabolite of buprenorphine with similar pharmacological properties.

Buprenorphine: The parent compound, widely used for pain management and opioid addiction treatment.

Buprenorphine-3-glucuronide: A metabolite with distinct pharmacological effects.

Uniqueness

N-Cyanonorbuprenorphine is unique due to its specific use as an intermediate in the synthesis of norbuprenorphine derivatives and as an impurity marker. Its partial agonist and antagonist properties also make it distinct in its pharmacological profile .

Propriétés

Numéro CAS |

799773-67-4 |

|---|---|

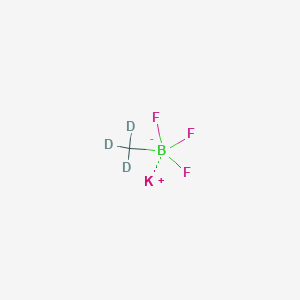

Formule moléculaire |

C₂₆H₃₄N₂O₄ |

Poids moléculaire |

438.56 |

Synonymes |

4,5-Epoxy-18,19-dihydro-3-hydroxy-7-[(1S)-1-hydroxy-1,2,2-trimethylpropyl]-6-methoxy-(5α,7α)-6,14-Ethenomorphinan-17-carbonitrile; Norbuprenorphine Impurity; (4R,4aS,6R,7R,7aR,12bS)-9-hydroxy-6-(2-hydroxy-3,3-dimethylbutan-2-yl)-7-methoxy-1,2,5,6,7,7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.